molecular formula C14H13CuN2O3+ B1242523 (Salicylaldehydebenzoylhydrazonato)copper(II) CAS No. 83614-45-3

(Salicylaldehydebenzoylhydrazonato)copper(II)

Cat. No.: B1242523
CAS No.: 83614-45-3
M. Wt: 320.81 g/mol
InChI Key: QPHICZJMUBLFEM-OVWKBUNZSA-M
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Description

(Salicylaldehydebenzoylhydrazonato)copper(II) is a coordination compound that features a copper ion coordinated with a ligand derived from salicylaldehyde and benzoylhydrazone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Salicylaldehydebenzoylhydrazonato)copper(II) typically involves the reaction of salicylaldehyde with benzoylhydrazine to form the ligand, which is then coordinated with a copper(II) ion. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The general reaction can be represented as:

Salicylaldehyde+BenzoylhydrazineSalicylaldehydebenzoylhydrazone\text{Salicylaldehyde} + \text{Benzoylhydrazine} \rightarrow \text{Salicylaldehydebenzoylhydrazone} Salicylaldehyde+Benzoylhydrazine→Salicylaldehydebenzoylhydrazone

Salicylaldehydebenzoylhydrazone+Cu(II) salt(Salicylaldehydebenzoylhydrazonato)copper(II)\text{Salicylaldehydebenzoylhydrazone} + \text{Cu(II) salt} \rightarrow \text{(Salicylaldehydebenzoylhydrazonato)copper(II)} Salicylaldehydebenzoylhydrazone+Cu(II) salt→(Salicylaldehydebenzoylhydrazonato)copper(II)

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(Salicylaldehydebenzoylhydrazonato)copper(II) can undergo various chemical reactions, including:

    Coordination Reactions: The compound can form additional coordination complexes with other ligands.

    Redox Reactions: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III).

    Substitution Reactions: Ligands coordinated to the copper center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, ascorbic acid

    Substitution Reagents: Various ligands such as phosphines, amines, and thiols

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, redox reactions may yield copper(I) or copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

(Salicylaldehydebenzoylhydrazonato)copper(II) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Salicylaldehydebenzoylhydrazonato)copper(II) involves the coordination of the copper ion with the salicylaldehydebenzoylhydrazone ligand. This coordination can induce changes in the electronic structure of the copper center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as bioimaging or catalysis .

Comparison with Similar Compounds

Similar Compounds

  • (Salicylaldehydebenzoylhydrazonato)nickel(II)
  • (Salicylaldehydebenzoylhydrazonato)zinc(II)
  • (Salicylaldehydebenzoylhydrazonato)cobalt(II)

Uniqueness

(Salicylaldehydebenzoylhydrazonato)copper(II) is unique due to its specific coordination chemistry and the properties imparted by the copper ion. Compared to its nickel, zinc, and cobalt analogs, the copper compound exhibits distinct redox behavior and fluorescence properties, making it particularly useful in applications such as bioimaging and chemical sensing .

Properties

IUPAC Name

copper;2-[(E)-(benzoylhydrazinylidene)methyl]phenolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.Cu.H2O/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H2/q;+2;/p-1/b15-10+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHICZJMUBLFEM-OVWKBUNZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13CuN2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83614-45-3
Record name (Salicylaldehydebenzoylhydrazonato)copper(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083614453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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